molecular formula C15H15N3OS B12603247 N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-68-4

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12603247
CAS No.: 917906-68-4
M. Wt: 285.4 g/mol
InChI Key: DQPIGEHULMHOON-UHFFFAOYSA-N
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Description

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is of particular interest in oncology research, as thienopyrimidines are established bioisosteres of quinazoline-based kinase inhibitors. The core structure is known to exhibit potent anti-proliferative activity against various human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The specific substitution pattern on this molecule is designed to modulate its physicochemical properties and biological activity. Furthermore, structurally related thienopyrimidine compounds have demonstrated narrow-spectrum antibacterial activity by selectively inhibiting Helicobacter pylori's respiratory complex I, specifically by targeting the NuoB-NuoD subunit interface . This makes derivatives within this chemical class valuable tools for researching novel antimicrobial agents aimed at overcoming resistance. Researchers can utilize this compound as a key intermediate or a core structural motif for further chemical elaboration, exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors or targeted therapies. The product is provided for research purposes as part of chemical libraries for high-throughput screening, in hit-to-lead optimization campaigns, and in mechanistic studies to investigate its precise mode of action. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

917906-68-4

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-10(2)19-13-6-4-3-5-12(13)18-14-11-7-8-20-15(11)17-9-16-14/h3-10H,1-2H3,(H,16,17,18)

InChI Key

DQPIGEHULMHOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Isopropoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the thieno[2,3-d]pyrimidine core reacts with an isopropoxyphenyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[2,3-d]pyrimidine core undergoes nucleophilic displacement at the C4 position, facilitated by electron-withdrawing substituents. For example, halogen atoms at C4 can be replaced by amines or alkoxy groups under mild conditions.

Reaction Type Conditions Reactants Products Source
Chloride displacementReflux in isopropyl alcohol, HCl catalyst4-Chlorothieno[2,3-d]pyrimidine4-Amino derivatives (e.g., with substituted anilines)
Bromide displacementSonogashira coupling, Pd catalysis6-Bromothieno[2,3-d]pyrimidine6-Ethynylthieno[2,3-d]pyrimidine derivatives

Alkylation and Acylation Reactions

The primary amine group at C4 participates in alkylation and acylation to modify biological activity or solubility.

Reaction Type Conditions Reactants Products Source
Reductive alkylationNaBH₃CN, formaldehydePrimary amine + aldehydeN-Methylated derivatives
AcylationAcetic anhydride, pyridineAcetic anhydrideN-Acetylated analogs (improved pharmacokinetics)

Cross-Coupling Reactions

The bromine atom at C6 enables palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce alkynyl or aryl groups.

Reaction Type Conditions Reactants Products Source
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes6-Ethynyl-substituted thienopyrimidines
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids6-Arylthieno[2,3-d]pyrimidines

Hydrolysis and Oxidation

The isopropyloxy group on the phenyl ring is susceptible to acidic hydrolysis, while the thiophene ring can undergo oxidation.

Reaction Type Conditions Reactants Products Source
Acidic hydrolysisHCl, H₂O, refluxIsopropyloxy groupPhenolic derivatives (improved hydrogen-bonding capacity)
Thiophene oxidationmCPBA, CH₂Cl₂Thiophene ringThiophene-1,1-dioxide (alters electronic properties)

Covalent Modification with Biomolecules

The compound’s propargylamine derivatives can form covalent bonds with cysteine residues in proteins, as observed in kinase inhibition studies.

Target Mechanism Conditions Outcome Source
EGFR kinaseThiol-Michael addition to Cys-797Physiological pH, 37°CIrreversible inhibition (IC₅₀ < 50 nM)

Key Structural Insights:

  • Thieno[2,3-d]pyrimidine Core : Enhances electrophilicity at C4 and C6, enabling nucleophilic and cross-coupling reactions.

  • Isopropyloxy Group : Provides steric bulk but can be cleaved to generate reactive phenolic intermediates.

  • Aromatic Amine : Serves as a site for derivatization (e.g., acylation, alkylation) to modulate bioactivity.

Scientific Research Applications

Medicinal Chemistry Applications

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic effects in various medical conditions:

  • Anticancer Activity : Research indicates that compounds within the thienopyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promise in inhibiting cell proliferation in colon and lung cancer models .
  • Antimicrobial Properties : Studies have demonstrated that thienopyrimidine derivatives can possess antimicrobial activity, potentially serving as effective agents against resistant bacterial strains .
  • Anti-inflammatory Effects : Some compounds in this class have been evaluated for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Biological Research Applications

The compound is also valuable in biological research due to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development aimed at diseases like hypertension and diabetes .
  • Pharmacogenomics : Understanding how genetic variations affect the response to this compound can provide insights into personalized medicine approaches for treating diseases such as cancer and cardiovascular disorders .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Organic Electronics : The unique electronic properties of thienopyrimidine derivatives make them suitable for research into organic semiconductors and photovoltaic materials, potentially leading to advancements in solar energy technologies.
  • Nanomaterials : The compound's ability to form complexes with metals may open avenues for developing novel nanomaterials with applications in catalysis and drug delivery systems .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of thienopyrimidine derivatives on A431 vulvar epidermal carcinoma cells. The results indicated that certain derivatives significantly inhibited cell migration and invasion, highlighting their potential as therapeutic agents against aggressive cancer types .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of thienopyrimidine compounds demonstrated effectiveness against multi-drug resistant bacterial strains. This study emphasizes the need for further exploration of these compounds as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, sulfonyl) enhance binding to kinase ATP pockets by forming hydrogen bonds .
  • Lipophilic Substituents (e.g., isopropoxy, benzyloxy) improve membrane permeability but may reduce solubility .

Anticancer Activity

  • N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Exhibits dual EGFR/HER2 inhibition (IC₅₀ = 12 nM for EGFR) and antiproliferative activity against leukemia cells .
  • N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (25): Inhibits PI5P4Kγ (IC₅₀ = 0.8 μM), a lipid kinase implicated in cancer metabolism .

Antiviral Activity

  • IB-32 (N-(cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine): Suppresses STAT3 signaling, inhibiting hepatitis C virus (HCV) replication (EC₅₀ = 0.3 μM) .

Antimicrobial Activity

  • 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine: Shows broad-spectrum activity against Bacillus subtilis and Aspergillus niger .

Comparison with Target Compound :
The isopropoxyphenyl group in the target compound may favor kinase inhibition (similar to ) but lacks the nitro or sulfonyl moieties critical for high-affinity ATP-binding pocket interactions. Its activity profile remains speculative without direct data.

Physicochemical Data

Compound Melting Point (°C) Molecular Weight Solubility Reference
This compound Not reported ~327.4 Likely moderate (logP ~3)
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 140–142 349.4 Low (high logP)
N-[4-(Phenylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Lyophilized 368.5 Poor in aqueous buffers

Key Trends :

  • Methoxy/Isoalkoxy Groups : Increase lipophilicity but reduce crystallinity compared to sulfonyl derivatives .
  • Polar Substituents (e.g., sulfonyl, nitro): Enhance water solubility via hydrogen bonding but may require formulation aids .

Challenges and Opportunities

  • Selectivity : Derivatives with dual kinase inhibition (e.g., EGFR/HER2) face off-target risks, necessitating structural optimization .
  • Drug-Likeness : The target compound’s isopropoxy group balances permeability and solubility but may require prodrug strategies for in vivo efficacy.
  • Unexplored Targets: Thienopyrimidines with atypical substituents (e.g., ’s pyrazolo-pyrimidine hybrid) show promise for novel mechanisms .

Biological Activity

N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

1. Overview of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are heterocyclic compounds that have demonstrated a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. The core structure provides a scaffold for various substitutions that can enhance potency and selectivity for specific biological targets.

Research indicates that thieno[2,3-d]pyrimidine derivatives can act as inhibitors of various kinases involved in critical signaling pathways. For instance, compounds from this class have shown significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Table 1: Inhibitory Activity Against VEGFR-2

Compound IDStructureIC50 (µM)Reference
7d-0.12
8b-0.15
15c-0.10

3. Biological Evaluation

The compound this compound has been evaluated for its biological activity through various assays.

A. Anticancer Activity

In vitro studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 0.16 µM against specific cancer cell lines .

B. Anti-inflammatory Properties

Compounds from this class have also been assessed for their anti-inflammatory effects. One study reported that derivatives exhibited significant inhibition of COX-2 enzyme activity with IC50 values comparable to standard anti-inflammatory drugs .

4. Structure-Activity Relationships (SAR)

The effectiveness of thieno[2,3-d]pyrimidine derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring significantly impact potency and selectivity for biological targets.

Table 2: SAR Findings

SubstituentEffect on ActivityReference
CF3Increased potency
NaphthaleneEnhanced selectivity
Alkyl groupsDiminished activity

5. Case Studies

Several case studies highlight the potential applications of thieno[2,3-d]pyrimidine derivatives:

  • VEGFR Inhibition : A series of compounds were synthesized and tested for VEGFR inhibition, leading to the identification of several potent inhibitors with low nanomolar IC50 values .
  • Anti-cancer Efficacy : A derivative demonstrated significant cytotoxicity in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with thieno[2,3-d]pyrimidin-4-amine as the core scaffold. Key steps include:

  • Step 1 : Alkylation of the phenolic oxygen group using propan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Use ¹H/¹³C NMR (confirming substitution patterns), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%).
  • Note : Patent filings for structurally similar thienopyrimidine derivatives emphasize rigorous spectroscopic validation to avoid regioisomeric impurities .

Q. How can researchers identify the primary molecular targets of this compound in cancer biology?

  • Answer : Prioritize kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen for inhibitory activity against ~300 kinases. For example:

  • Step 1 : Perform ATP-competitive binding assays at 1 µM compound concentration.
  • Step 2 : Validate hits using dose-response curves (IC₅₀ determination).
  • Computational Support : Molecular docking studies (AutoDock Vina) can predict binding affinities to BCL-2/MCL-1 family proteins, as seen in structurally related inhibitors .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

  • Orthogonal Assays : Compare biochemical (e.g., fluorescence polarization) and cellular (e.g., apoptosis via flow cytometry) results.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets.
  • Case Study : A 2024 patent noted conflicting IC₅₀ values for MCL-1 inhibition; resolving this required cryo-EM structural analysis to confirm binding mode heterogeneity .

Q. How should researchers design in vivo studies to evaluate antitumor efficacy while minimizing toxicity?

  • Answer :

  • Model Selection : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer) to mimic tumor microenvironment interactions.
  • Dosing : Optimize via pharmacokinetic (PK) studies: measure Cₘₐₓ and AUC after oral/intraperitoneal administration.
  • Toxicity Metrics : Monitor liver enzymes (ALT/AST) and body weight weekly. A 2024 study on related compounds recommended dose escalation starting at 10 mg/kg .

Q. What experimental approaches can validate the compound’s mechanism of action in resistant cancer cell lines?

  • Answer :

  • CRISPR-Cas9 Knockout : Generate BCL-2/MCL-1 knockout cell lines to assess dependency.
  • Proteomics : Use tandem mass tag (TMT) labeling to quantify apoptosis-related proteins (e.g., cleaved PARP, caspase-3).
  • Resistance Reversal : Co-treatment with BH3 mimetics (e.g., venetoclax) can confirm synergistic effects .

Methodological Resources

  • Literature Review : Utilize platforms like ResearchGate to access preprints and connect with authors studying thienopyrimidine derivatives .

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  • Data Validation : Apply Mendelian randomization principles (e.g., replicated analysis with independent datasets) to confirm biological relevance .

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